(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: This step usually involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Substitution Reactions:
Imination: The final step involves the formation of the imine bond, typically through the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The imine and thiazolidinone moieties are crucial for binding to enzymes and receptors, inhibiting their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one stands out due to its dual substitution on the benzylidene ring, which enhances its biological activity and specificity. The presence of both ethoxy and methoxy groups provides a unique electronic environment that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H16Cl2N2O3S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-3-26-15-5-4-11(6-16(15)25-2)7-17-18(24)23-19(27-17)22-14-9-12(20)8-13(21)10-14/h4-10H,3H2,1-2H3,(H,22,23,24)/b17-7- |
InChI Key |
YBKMWKARSBWEPN-IDUWFGFVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC |
Origin of Product |
United States |
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